Succinimidyl-Hynic
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinimidyl-Hynic is synthesized through the reaction of succinimidyl 6-hydrazinonicotinate with acetone hydrazone. The reaction typically involves the use of anhydrous solvents and is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as diafiltration and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-Hynic primarily undergoes substitution reactions where it reacts with primary amines on biomolecules. This reaction results in the formation of stable hydrazone linkages .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, aniline as a catalyst, and buffers to maintain the pH. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from the reactions involving this compound are hydrazone-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and labeling of biomolecules .
Scientific Research Applications
Succinimidyl-Hynic has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Bioconjugation: This compound is used to conjugate proteins, antibodies, and other biomolecules, facilitating the study of protein-protein interactions and the development of diagnostic assays
Radiopharmaceuticals: It is used in the synthesis of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.
Drug Delivery: This compound is employed in the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents
Mechanism of Action
The mechanism of action of Succinimidyl-Hynic involves the formation of stable hydrazone linkages through the reaction with primary amines on biomolecules. This reaction is catalyzed by aniline and occurs under mild conditions, preserving the integrity of the biomolecules involved . The resulting hydrazone linkages are stable and can withstand a wide range of pH and temperature conditions .
Comparison with Similar Compounds
Succinimidyl-Hynic is unique in its ability to form stable hydrazone linkages without the need for oxidants, reductants, or metals. This sets it apart from other bioconjugation reagents such as:
Succinimidyl 4-formylbenzoate: This compound is used to convert amino groups to aromatic aldehydes, which can then react with hydrazine linkers
HYNIC-Gly-Gly-Cys-NH2: Another derivative of HYNIC, used for similar bioconjugation purposes.
This compound’s stability and efficiency in forming hydrazone linkages make it a preferred choice for many bioconjugation applications .
Properties
CAS No. |
167639-20-5 |
---|---|
Molecular Formula |
C10H10N4O4HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
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